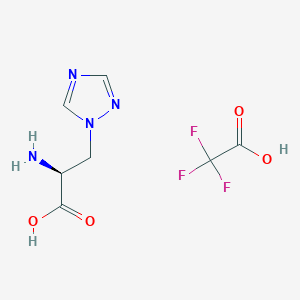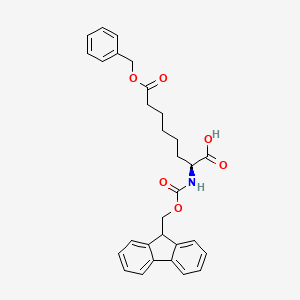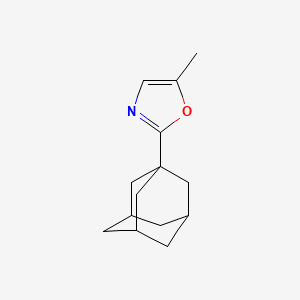
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an amino acid derivative linked to a triazole ring, combined with trifluoroacetic acid, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a triazole compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other compounds.
GPR35 Agonist, Compound 10: A compound with similar structural features used in cell signaling studies.
Uniqueness
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid is unique due to its combination of an amino acid derivative and a triazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F3N4O4 |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m0./s1 |
Clave InChI |
GCLNFRPJZRUCQM-WCCKRBBISA-N |
SMILES isomérico |
C1=NN(C=N1)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)

![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)


![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)

![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)
![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)

